molecular formula C13H14ClN B14084780 1-(4-Ethylphenyl)pyridin-1-ium chloride CAS No. 100906-88-5

1-(4-Ethylphenyl)pyridin-1-ium chloride

Katalognummer: B14084780
CAS-Nummer: 100906-88-5
Molekulargewicht: 219.71 g/mol
InChI-Schlüssel: ZNPNUEJRZJEPPB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylphenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C13H14ClN. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)pyridin-1-ium chloride can be synthesized through the reaction of 4-ethylphenylpyridine with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Ethylphenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-(4-Ethylphenyl)pyridin-1-ium chloride involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Ethylphenyl)pyridin-1-ium chloride is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

100906-88-5

Molekularformel

C13H14ClN

Molekulargewicht

219.71 g/mol

IUPAC-Name

1-(4-ethylphenyl)pyridin-1-ium;chloride

InChI

InChI=1S/C13H14N.ClH/c1-2-12-6-8-13(9-7-12)14-10-4-3-5-11-14;/h3-11H,2H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

ZNPNUEJRZJEPPB-UHFFFAOYSA-M

Kanonische SMILES

CCC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.